molecular formula C19H17NO4 B12881626 4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one

4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12881626
M. Wt: 323.3 g/mol
InChI Key: BNGSGMUIQBOSIZ-RVDMUPIBSA-N
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Description

4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound with a complex structure It is characterized by the presence of an oxazole ring, a benzylidene group, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2,4-dimethoxy-3-methylbenzaldehyde with 2-phenyloxazol-5(4H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and purification would apply, with potential optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dimethoxy-6-methylbenzylidene)-2-phenyloxazol-5(4H)-one
  • 2-(3,4-Dimethoxyphenyl)-4-quinolinecarbohydrazide
  • 3,4-Dimethoxy-alpha-mercaptocinnamic acid

Uniqueness

4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the benzylidene moiety.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

(4E)-4-[(2,4-dimethoxy-3-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C19H17NO4/c1-12-16(22-2)10-9-14(17(12)23-3)11-15-19(21)24-18(20-15)13-7-5-4-6-8-13/h4-11H,1-3H3/b15-11+

InChI Key

BNGSGMUIQBOSIZ-RVDMUPIBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1OC)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC

Canonical SMILES

CC1=C(C=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC

Origin of Product

United States

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